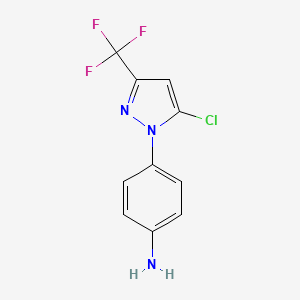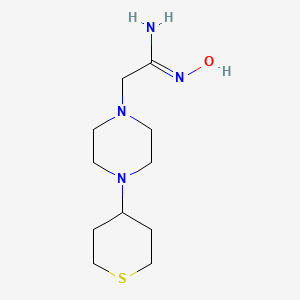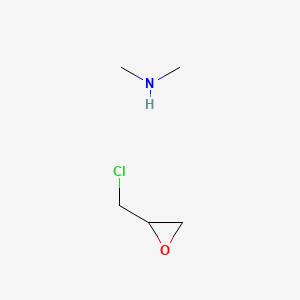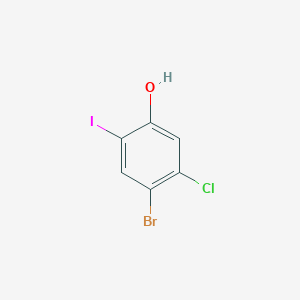
Acephate-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acephate-d6 is a deuterium-labeled analog of Acephate, an organophosphate insecticide. It is primarily used in scientific research to study the behavior and metabolism of Acephate in various environments. The deuterium labeling allows for more precise tracking and analysis in experimental settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acephate-d6 involves the incorporation of deuterium atoms into the Acephate molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in Acephate with deuterium atoms using deuterated reagents under specific conditions.
Direct Synthesis: This involves the direct synthesis of Acephate using deuterated starting materials. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Acephate are subjected to deuterium exchange reactions using deuterated reagents.
Purification: The resulting product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.
化学反应分析
Types of Reactions
Acephate-d6 undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce deuterated methamidophos, a more potent insecticide.
Oxidation: Oxidative reactions can convert this compound into other deuterated metabolites.
Substitution: Substitution reactions can occur, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.
Major Products Formed
Deuterated Methamidophos: Formed through hydrolysis.
Deuterated Oxidized Metabolites: Formed through oxidation reactions.
Substituted Deuterated Compounds: Formed through substitution reactions.
科学研究应用
Acephate-d6 is widely used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Some applications include:
Environmental Studies: Used to study the environmental fate and transport of Acephate.
Toxicology: Helps in understanding the toxicological effects and metabolism of Acephate in various organisms.
Agricultural Research: Used to study the efficacy and degradation of Acephate in agricultural settings.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying Acephate residues.
作用机制
Acephate-d6, like Acephate, exerts its effects by inhibiting acetylcholinesterase, an enzyme essential for nerve function The inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of the target insect
相似化合物的比较
Similar Compounds
Acephate: The non-labeled version of Acephate.
Methamidophos: A metabolite of Acephate with similar insecticidal properties.
Other Organophosphates: Compounds such as chlorpyrifos and malathion, which also inhibit acetylcholinesterase.
Uniqueness
Acephate-d6 is unique due to its deuterium labeling, which allows for more precise analytical studies. This labeling makes it particularly valuable in research settings where tracking and quantification of the compound are essential.
属性
分子式 |
C4H10NO3PS |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
N-[trideuteriomethoxy(trideuteriomethylsulfanyl)phosphoryl]acetamide |
InChI |
InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i2D3,3D3 |
InChI 键 |
YASYVMFAVPKPKE-XERRXZQWSA-N |
手性 SMILES |
[2H]C([2H])([2H])OP(=O)(NC(=O)C)SC([2H])([2H])[2H] |
规范 SMILES |
CC(=O)NP(=O)(OC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)


![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)






![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)

![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
